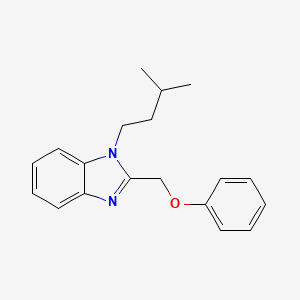![molecular formula C20H24N2O2 B5778785 N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5778785.png)
N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide, commonly known as DAAO inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential application in the treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide involves the inhibition of DAAO activity. DAAO is responsible for the metabolism of D-serine, which is an important co-agonist of the NMDA receptor. Inhibition of DAAO activity leads to an increase in the concentration of D-serine, which enhances the activity of the NMDA receptor. This, in turn, leads to an improvement in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can improve cognitive function and memory in animal models. Additionally, it has been shown to have neuroprotective effects and can protect against oxidative stress-induced damage in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide in lab experiments include its potential application in the treatment of various neurological disorders and its ability to improve cognitive function and memory. However, there are also limitations to using this compound in lab experiments. One limitation is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research on N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide. One direction is to further study its potential application in the treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease. Another direction is to investigate the potential side effects of this compound and to develop strategies to minimize these effects. Additionally, more research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide and its interaction with the NMDA receptor.
Métodos De Síntesis
The synthesis of N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide is a complex process that involves several steps. The first step involves the reaction of 2,3-dimethylbenzoyl chloride with 2,2-dimethylpropanoic acid in the presence of a base to form 2,2-dimethyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid. The second step involves the reaction of this compound with ammonia to form N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide has been extensively studied for its potential application in the treatment of various neurological disorders. This compound is known to inhibit the activity of D-amino acid oxidase (DAAO), an enzyme that is involved in the metabolism of D-serine. D-serine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-3-(2,2-dimethylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-13-8-6-11-17(14(13)2)22-18(23)15-9-7-10-16(12-15)21-19(24)20(3,4)5/h6-12H,1-5H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEBWRVKNWHVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(2-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5778724.png)
![N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5778728.png)
![N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5778735.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide](/img/structure/B5778737.png)
![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5778747.png)
![1-(2-adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}piperazine](/img/structure/B5778752.png)
![N'-[(4-methylphenyl)sulfonyl]-2-phenoxyacetohydrazide](/img/structure/B5778755.png)

![methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5778771.png)
![2-ethyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5778813.png)